molecular formula C9H5Cl2F2NO B1410119 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile CAS No. 1806329-00-9

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410119
CAS No.: 1806329-00-9
M. Wt: 252.04 g/mol
InChI Key: ILVIZQLGGGSCLX-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is a chemical compound with the molecular formula C9H5Cl2F2NO and a molecular weight of 252.04 g/mol. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a nitrile group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile typically involves the introduction of difluoromethoxy and nitrile groups onto a chlorinated phenyl ring. One common method involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base to form the difluoromethoxy derivative. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Reduction Products: Amines or primary alcohols.

    Oxidation Products: Carboxylic acids or aldehydes.

Scientific Research Applications

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Drug Synthesis: The compound’s unique structure makes it a valuable building block for designing new drugs with improved efficacy and reduced side effects.

    Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethoxy group.

    3,5-Dichloro-2-(trifluoromethoxy)phenylacetonitrile: Similar to the target compound but with a trifluoromethoxy group.

Uniqueness

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications, particularly in drug design and materials science.

Properties

IUPAC Name

2-[3,5-dichloro-2-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)8(7(11)4-6)15-9(12)13/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVIZQLGGGSCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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